REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5](=[O:11])[n:6]([CH2:8][CH2:9][OH:10])[cH:7]1.[Cl:16][CH2:17][Cl:18].[P:12]([Br:13])([Br:14])[Br:15]>>[Br:1][c:2]1[cH:3][cH:4][c:5](=[O:11])[n:6]([CH2:8][CH2:9][Br:13])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc(Br)cn1CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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O=c1ccc(Br)cn1CCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |